VE-822
Descripción general
Descripción
. Estas enzimas participan en la detección del daño del ADN como parte de los puntos de control del ciclo celular durante la división celular. Al inhibir su actividad, Berzosertib interfiere con la capacidad de las células que se dividen rápidamente para detectar el daño del ADN, lo que lo convierte en un posible tratamiento para algunas formas de cáncer al provocar la acumulación de daño del ADN en las células cancerosas y, por lo tanto, reducir su viabilidad .
Aplicaciones Científicas De Investigación
Berzosertib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar los mecanismos de las vías de respuesta al daño del ADN . En biología, se utiliza para investigar el papel de las quinasas ATR y ATM en la regulación del ciclo celular y la reparación del ADN . En medicina, Berzosertib se está desarrollando como un posible tratamiento para varios tipos de cáncer, incluido el cáncer de ovario y el cáncer de pulmón de células pequeñas . Ha demostrado ser prometedor en ensayos clínicos, particularmente en combinación con otros agentes quimioterapéuticos . Además, Berzosertib se ha estudiado por su posible uso en el tratamiento de COVID-19 .
Mecanismo De Acción
El mecanismo de acción de Berzosertib implica la inhibición de la actividad de la quinasa ATR, lo que evita la señalización mediada por ATR en la vía de señalización ATR-quinasa 1 de control de puntos de control (Chk1) . Al inhibir esta vía, Berzosertib interfiere con la capacidad de las células que se dividen rápidamente para detectar y reparar el daño del ADN, lo que lleva a la acumulación de daño del ADN y la reducción de la viabilidad de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen ATR, ATM y Chk1 .
Análisis Bioquímico
Biochemical Properties
Berzosertib interacts with the ATR enzyme, a key component of the DNA damage response (DDR) pathway . By inhibiting ATR, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This makes it useful as a potential treatment for some forms of cancer by causing accumulation of DNA damage in the cancer cells and thus reducing their viability .
Cellular Effects
Berzosertib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle progression, stimulating repair, and enforcing checkpoints . Berzosertib potently inhibits ATR in biochemical assays and in cell assays . It has been shown to sensitize many lines to the cytotoxic effects of multiple DNA damaging agents .
Molecular Mechanism
Berzosertib exerts its effects at the molecular level by inhibiting the activity of ATR and ATM . These enzymes are involved in detecting DNA damage as part of cell cycle checkpoints during cell division . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA .
Temporal Effects in Laboratory Settings
Berzosertib has shown dose-dependent bioavailability, with greater than proportional increases in exposure as dose increased This indicates that the effects of Berzosertib can change over time in laboratory settings
Dosage Effects in Animal Models
The dosage effects of Berzosertib in animal models have not been explicitly reported in the available literature. It has been shown that Berzosertib potently inhibits ATR in biochemical assays and in cell assays , suggesting that its effects could potentially vary with different dosages.
Metabolic Pathways
The specific metabolic pathways that Berzosertib is involved in are not clearly defined in the available literature. As an inhibitor of ATR and ATM, Berzosertib likely interacts with these enzymes and potentially other cofactors within the DDR pathway .
Transport and Distribution
The transport and distribution of Berzosertib within cells and tissues are not explicitly reported in the available literature. Given its role as an ATR inhibitor, it is likely that it interacts with various cellular components involved in the DDR pathway .
Subcellular Localization
The subcellular localization of Berzosertib is not explicitly reported in the available literature. As an ATR inhibitor, it is likely to be found wherever ATR is localized within the cell
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Berzosertib implican varios pasos. Los métodos de producción industrial suelen implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Berzosertib experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y nucleófilos para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente implican modificaciones a los grupos funcionales presentes en el compuesto .
Comparación Con Compuestos Similares
Berzosertib es único en su potente inhibición de la actividad de la quinasa ATR, lo que lo distingue de otros compuestos similares. Algunos compuestos similares incluyen otros inhibidores de ATR como AZD6738 (ceralasertib) y BAY-1895344 (elimusertib) . Estos compuestos también se dirigen a la quinasa ATR pero pueden tener diferentes potencias, selectividades y aplicaciones clínicas . La capacidad de Berzosertib para inhibir tanto las quinasas ATR como ATM, aunque con menor potencia para ATM, se suma a su singularidad y posibles beneficios terapéuticos .
Propiedades
IUPAC Name |
3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWLJDSIRUGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025940 | |
Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232416-25-9 | |
Record name | Berzosertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berzosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERZOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: Berzosertib is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR). [, , , , , , , , , ]
ANone: ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, Berzosertib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , ]
ANone: Berzosertib treatment is associated with:
- Reduced phosphorylation of checkpoint kinase 1 (CHK1), a downstream target of ATR. [, ]
- Increased levels of γH2AX, a marker of DNA double-strand breaks. [, ]
- Induction of apoptosis, a form of programmed cell death. [, ]
- Inhibition of cell proliferation and migration. [, ]
- Cytoplasmic vacuolization in some cancer cells, such as osteosarcoma. []
- Activation of the cGAS/STING pathway and increased expression of interferon pathway genes in small cell lung cancer models. [, ]
ANone: Yes, Berzosertib disrupts cell cycle checkpoints, particularly the G2/M checkpoint, by inhibiting ATR-mediated phosphorylation of CHK1. This can lead to mitotic catastrophe and cell death. [, ]
ANone: Unfortunately, the provided scientific research abstracts do not disclose the molecular formula, weight, or spectroscopic data for Berzosertib.
ANone: The abstracts primarily focus on the biological activity and pharmacological properties of Berzosertib. Information regarding its material compatibility and stability under various conditions is not provided.
ANone: Berzosertib is a small molecule inhibitor targeting the ATR kinase. It does not exhibit catalytic properties itself but exerts its effects by binding to and inhibiting the enzymatic activity of ATR. [, , , , , , , , , ]
ANone: While the abstracts do not delve into specific computational studies, they highlight the importance of genomic analysis and biomarker identification to predict Berzosertib's efficacy. Such research often involves computational modeling and bioinformatics approaches. [, , , ]
ANone: The abstracts do not provide detailed information regarding the SAR of Berzosertib or the impact of specific structural modifications on its activity and selectivity.
ANone: One study mentions the development of a nano-liposomal formulation of Berzosertib (nLs-BG129) to improve its pharmacokinetic properties, particularly its stability and clearance. This formulation demonstrated enhanced antitumor activity in preclinical models. []
ANone: Berzosertib has been investigated both as an intravenously and orally administered drug. [, , ]
ANone: One study revealed that Berzosertib exhibits high binding affinity to brain tissue, leading to low free drug concentrations in the brain. It also faces limitations due to active efflux at the blood-brain barrier. These factors may impact its efficacy in treating brain tumors like glioblastoma. []
ANone: A nano-liposomal formulation of Berzosertib (nLs-BG129) exhibited significantly improved pharmacokinetics, showing a considerably higher area under the curve (AUC) compared to free Berzosertib. This suggests enhanced stability and prolonged clearance for the nano-liposomal formulation. []
ANone: Pharmacodynamic studies showed evidence of ATR inhibition and enhanced DNA double-strand breaks in response to the combination of Berzosertib and Sacituzumab Govitecan. []
ANone: Berzosertib has demonstrated preclinical activity against various cancer types, including:
- Glioblastoma []
- Ovarian cancer [, ]
- Urothelial cancer [, ]
- Small cell lung cancer [, , , , ]
- Gastric cancer [, , ]
- Ewing sarcoma []
- Osteosarcoma [, ]
- Triple-negative breast cancer []
- Extrapulmonary small cell neuroendocrine cancers []
- Acute Lymphoblastic Leukemia []
- Prostate Cancer []
ANone: Yes, preclinical and clinical studies have explored Berzosertib in combination with:
- Chemotherapy: Gemcitabine, cisplatin, carboplatin, irinotecan, topotecan, temozolomide, trabectedin, docetaxel [, , , , , , , , , , , , , , , ]
- PARP inhibitors: Olaparib, talazoparib []
- Antibody-drug conjugates: Sacituzumab Govitecan [, ]
- Immunotherapy: Anti-PD-L1 antibodies [, ]
- Other targeted therapies: Danusertib (pan-Aurora kinase inhibitor), DHODH inhibitors [, ]
ANone: Research suggests that high expression of Schlafen-11 (SLFN11) may be associated with increased sensitivity to Berzosertib and other DNA-damaging agents. Conversely, low SLFN11 expression could potentially contribute to resistance. [] Additionally, increasing intra-tumor heterogeneity was observed as a potential resistance mechanism in a patient with breast small cell cancer. []
ANone: Clinical trials have reported hematological toxicities as common adverse events associated with Berzosertib, particularly when combined with chemotherapy. These include:
ANone: The development of nano-liposomal Berzosertib (nLs-BG129) represents a promising strategy to enhance drug delivery, improve pharmacokinetic properties, and potentially overcome challenges associated with limited brain penetration. []
ANone: Research suggests potential biomarkers for Berzosertib response:
- Replication stress: Tumors with high replication stress may be more sensitive. [, , ]
- Neuroendocrine differentiation: In extrapulmonary small cell neuroendocrine cancers, neuroendocrine differentiation was associated with response. []
- SLFN11 expression: High SLFN11 levels correlate with sensitivity to Berzosertib and other DNA-damaging agents. []
- ATM alterations: Patients with pancreatic cancer and ATM alterations showed promising responses to Berzosertib in combination with Irinotecan. []
- TP53 status: Preclinical evidence suggests that TP53-deficient acute lymphoblastic leukemia cells are highly sensitive to the combination of Berzosertib and pyrimidine synthesis inhibitors. []
- CDKN1A/p21 and ERCC5/XPG expression: Low CDKN1A/p21 and high ERCC5/XPG levels in MYC-driven non-neuroendocrine small cell lung cancer were associated with increased sensitivity to Berzosertib in combination with Lurbinectedin. []
ANone: While phospho-CHK1 has been explored as a pharmacodynamic marker, it has shown limited sensitivity in clinical trials. Identifying more sensitive and specific biomarkers remains an area of active research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.